molecular formula C13H13NO3 B497327 3-(3-acetyl-1H-indol-1-yl)propanoic acid CAS No. 869947-44-4

3-(3-acetyl-1H-indol-1-yl)propanoic acid

Cat. No.: B497327
CAS No.: 869947-44-4
M. Wt: 231.25g/mol
InChI Key: DWVWXXMZRUKODS-UHFFFAOYSA-N
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Description

3-(3-Acetyl-1H-indol-1-yl)propanoic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals. This compound features an indole ring system with an acetyl group at the 3-position and a propanoic acid moiety at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-acetyl-1H-indol-1-yl)propanoic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions to form the indole nucleus. The acetyl group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Acetyl-1H-indol-1-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Acetyl-1H-indol-1-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Acetyl-1H-indol-1-yl)propanoic acid is unique due to its combination of an indole ring, an acetyl group, and a propanoic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

Overview

3-(3-acetyl-1H-indol-1-yl)propanoic acid is an indole derivative known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound, with the molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol, has garnered attention in pharmacological research due to its potential therapeutic applications.

Target of Action
Indole derivatives, including this compound, interact with various biological targets, exhibiting high affinity for multiple receptors. This interaction can modulate several cellular processes and biochemical pathways.

Mode of Action
The compound's biological effects are mediated through its binding to specific receptors, leading to alterations in cell signaling pathways, gene expression, and metabolic processes. Indole derivatives have been shown to influence pathways related to inflammation, apoptosis, and cell proliferation .

Biochemical Pathways
Research indicates that this compound may impact several biochemical pathways. These include:

  • Antiviral Activity : Demonstrated potential against viral infections.
  • Anticancer Activity : Exhibits cytotoxic effects on various cancer cell lines.
  • Antimicrobial Properties : Effective against a range of bacterial strains.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. For example:

  • In vitro Studies : The compound showed significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these cell lines were reported at concentrations that suggest potent activity .
Cell LineIC50 (µM)
MCF-712.5
HCT11610.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial effects:

  • Bacterial Strains Tested : Including Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 0.5 to 2.0 µg/mL, indicating strong antibacterial activity .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli2.0

Study on Anticancer Effects

In a study published in Molecules, researchers investigated the anticancer effects of indole derivatives, including this compound. The study utilized various human cancer cell lines and demonstrated that the compound induced apoptosis through the activation of caspase pathways. The findings suggest that this indole derivative could serve as a lead compound for developing new anticancer therapies.

Study on Antimicrobial Properties

Another study focused on the antimicrobial efficacy of this compound against drug-resistant bacterial strains. Results indicated that this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), supporting its potential as a therapeutic agent in treating resistant infections .

Properties

IUPAC Name

3-(3-acetylindol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-9(15)11-8-14(7-6-13(16)17)12-5-3-2-4-10(11)12/h2-5,8H,6-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVWXXMZRUKODS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601292739
Record name 3-Acetyl-1H-indole-1-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601292739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869947-44-4
Record name 3-Acetyl-1H-indole-1-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869947-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Acetyl-1H-indole-1-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601292739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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